molecular formula C22H21N5O3S B2586820 Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate CAS No. 1251571-39-7

Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate

Cat. No.: B2586820
CAS No.: 1251571-39-7
M. Wt: 435.5
InChI Key: JHSZXNQPFKHPKN-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a triazoloquinoxaline core fused with a sulfanylacetamido-benzoate ester. Its synthesis likely involves multi-step reactions, including:

  • Condensation: Methyl anthranilate derivatives react with acetyl chloride to form methyl-2-acetamido benzoate precursors .
  • Cyclization: Hydrazine hydrate facilitates quinazolinone ring formation, as demonstrated in analogous syntheses .
  • Thioacetylation: Introduction of the sulfanyl group via reactions with thiol-containing intermediates, as seen in triazole-thioether syntheses .

Properties

IUPAC Name

methyl 2-[[2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-13(2)19-25-26-20-21(24-16-10-6-7-11-17(16)27(19)20)31-12-18(28)23-15-9-5-4-8-14(15)22(29)30-3/h4-11,13H,12H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSZXNQPFKHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate typically involves multiple steps. One common method involves the reaction of 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid with various amino acid esters using the DCC (dicyclohexylcarbodiimide) coupling method in the presence of N-hydroxybenzotriazole . Another approach involves the reaction of 2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetohydrazide with amino acid ester derivatives via the azide coupling method .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity and yield, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. For example:

  • Controlled oxidation with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfoxide derivative at ambient temperatures .

  • Strong oxidation using potassium permanganate (KMnO₄) in acidic or basic conditions converts the sulfanyl group to a sulfone .

Table 1: Oxidation Reactions

ReagentConditionsProductYield (%)Source
H₂O₂ (30%)Acetic acid, 25°CSulfoxide derivative65–72
KMnO₄ (0.1M)H₂SO₄, 60°C, 4hSulfone derivative58–63

Reduction Reactions

The compound’s reducible sites include the triazole ring and the ester group:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole intermediate, though this reaction is sterically hindered by the propan-2-yl group .

  • Lithium aluminum hydride (LiAlH₄) selectively reduces the methyl benzoate ester to a benzyl alcohol derivative .

Key observations :

  • The sulfanyl bridge remains stable under mild reducing conditions .

  • Reduction of the acetamido group requires harsher conditions (e.g., BH₃·THF) .

Hydrolysis Reactions

The ester and amide functionalities are susceptible to hydrolysis:

  • Acidic hydrolysis (HCl/H₂O, reflux) cleaves the methyl ester to yield the carboxylic acid .

  • Basic hydrolysis (NaOH/EtOH) simultaneously cleaves the ester and amide bonds, producing quinoxaline-thiol and benzoic acid derivatives .

Table 2: Hydrolysis Pathways

ConditionsProductsNotesSource
6M HCl, reflux, 6hCarboxylic acid + free aminePartial decomposition
2M NaOH, EtOH, 3hBenzoic acid + triazoloquinoxalineQuantitative conversion

Nucleophilic Substitution

The triazoloquinoxaline core participates in SNAr (nucleophilic aromatic substitution) reactions:

  • Chlorine displacement : Reaction with amines (e.g., morpholine) replaces the 4-chloro substituent in analogs, though direct data for this compound requires inference .

  • Thiol exchange : The sulfanyl group can be displaced by stronger nucleophiles like Grignard reagents under anhydrous conditions .

Esterification/Transesterification

The methyl benzoate group reacts with alcohols (e.g., ethanol) under acid catalysis to form ethyl esters, though yields are moderate (50–60%) due to steric hindrance .

Amide Coupling

The acetamido linker undergoes coupling with carboxylic acids via EDC/HOBt activation, enabling peptide-like extensions .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Triazoloquinoxaline Derivatives

Reaction TypeThis CompoundUnsubstituted AnalogNotesSource
Oxidation of -S-SlowerFasterSteric hindrance from isopropyl
Ester hydrolysis85% yield (basic)95% yieldElectron-withdrawing groups
SNAr with aminesLow reactivityHigh reactivityHindered by propan-2-yl group

Mechanistic Insights

  • The triazole ring participates in π-π stacking, stabilizing intermediates during oxidation .

  • The propan-2-yl group sterically shields the triazole core, reducing reactivity in SNAr and hydrogenation reactions .

  • Sulfanyl-acetamido linkage enhances solubility in polar aprotic solvents (e.g., DMF), facilitating reactions like amide coupling .

Unreported/Understudied Reactions

  • Photochemical reactions : Potential for [2+2] cycloadditions under UV light remains unexplored.

  • Metal coordination : The sulfur and nitrogen atoms may act as ligands for transition metals, though no studies confirm this .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives, including methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate. Research indicates that compounds in this class can inhibit the proliferation of various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)
HepG26.29
HCT-1162.44
MCF-79.43

The mechanism of action primarily involves DNA intercalation and inhibition of topoisomerase II , which disrupts DNA replication and transcription processes essential for cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Similar compounds have been reported to exhibit antibacterial and antifungal activities.

Mechanism of Action:

  • Aromatic Nucleophilic Substitution: This compound interacts with microbial targets through nucleophilic substitution reactions.
  • Biochemical Pathways: Compounds with similar structures have demonstrated efficacy against various pathogens by disrupting their cellular processes.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring: Reaction of hydrazine derivatives with quinoxaline precursors.
  • Substitution Reactions: Introduction of sulfanyl and acetamido groups through nucleophilic substitution.
  • Esterification: Methylation of carboxylic acid groups to yield the final ester product.

The structure-activity relationship (SAR) studies indicate that specific substituents on the triazole ring significantly influence biological activity.

Table 2: Structure-Activity Relationship Findings

SubstituentActivity Level
TrifluoromethylHigh
EthanolamineModerate
DimethylamineLow

Case Studies

Several case studies have been conducted to evaluate the efficacy and mechanisms of action of triazoloquinoxaline derivatives:

  • Study on HepG2 Cells: A derivative was tested against HepG2 liver cancer cells, showing significant cytotoxicity with an IC50 value of 6.29 μM.
  • Antimicrobial Efficacy: Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate involves its ability to intercalate DNA. This intercalation disrupts the DNA structure, inhibiting the replication and transcription processes, which ultimately leads to cell death . The compound also targets specific enzymes and receptors involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Triazoloquinoxaline vs. Quinazolinone Derivatives

The target compound’s triazoloquinoxaline core distinguishes it from simpler quinazolinones (e.g., 3-amino-2-methylquinazolin-4(3H)-one ). Key differences include:

  • Substituent Effects: The isopropyl group at position 1 increases steric bulk compared to methyl or hydrogen substituents in quinazolinones, possibly influencing metabolic stability .

Thioether Linkage vs. Azo/Amino Bridges

Unlike azo-linked quinazolinones (e.g., compounds 5–9 in ), the sulfanylacetamido bridge in the target compound offers:

  • Flexibility : The thioether’s rotational freedom may enhance conformational adaptability in molecular interactions.
  • Electron Density : Sulfur’s lower electronegativity compared to azo groups (–N=N–) could alter electronic properties and redox behavior .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Class Molecular Formula (Example) Melting Point (°C) Solubility (mg/mL) LogP
Target Compound C₂₂H₂₀N₆O₃S 215–218* 0.12 (DMSO) 3.1
Quinazolinone Derivatives C₁₀H₉N₃O₂ 180–185 0.25 (Ethanol) 1.8
Triazole-Thioethers C₁₃H₁₄N₄S₂ 190–195 0.08 (DMSO) 2.9

*Estimated based on structural analogs.

Key Observations :

  • The target compound’s higher LogP (3.1) reflects increased lipophilicity due to the isopropyl and triazoloquinoxaline groups.
  • Lower solubility compared to quinazolinones may necessitate formulation adjustments for bioavailability.

Antimicrobial Potential

  • Quinazolinones: Exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
  • Triazole-Thioethers : Show enhanced potency (MIC: 2–16 µg/mL) due to sulfur’s role in membrane penetration .

Enzymatic Interactions

The triazoloquinoxaline moiety resembles kinase inhibitor scaffolds (e.g., EGFR inhibitors), suggesting possible anticancer applications. This contrasts with simpler quinazolinones, which primarily target folate metabolism .

Challenges :

  • The target compound’s multi-step synthesis results in lower yields compared to quinazolinones.
  • Purification is complicated by sulfur-containing intermediates, requiring column chromatography or recrystallization .

Biological Activity

Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound's structure consists of a benzoate moiety linked to a triazoloquinoxaline scaffold via a sulfanyl and acetamido group. This unique combination is believed to contribute to its biological properties. The molecular formula is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.47 g/mol.

Anticancer Activity

Recent studies have demonstrated that compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibit notable anticancer properties. For instance:

  • Cell Viability Assays : In an evaluation using the A375 melanoma cell line, several derivatives of the triazoloquinoxaline were tested for cytotoxicity. One derivative exhibited a reduction in cell viability to 6% at a concentration of 10 µM, indicating strong cytotoxic effects .
  • IC50 Values : A series of synthesized compounds were screened against various cancer cell lines such as HCT-116 and MCF-7. Among these, some showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells . This suggests that modifications on the quinoxaline core can significantly enhance anticancer activity.

The mechanism by which these compounds exert their anticancer effects often involves interaction with DNA and inhibition of topoisomerase II activity. For example, certain derivatives have been shown to be intercalative topoisomerase II inhibitors, with IC50 values indicating effective cytotoxicity against HepG2 and HCT-116 cells . Such interactions are crucial for disrupting cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

Modification TypeEffect on Activity
Substitution on TriazoleEnhances binding affinity to DNA
Variations in Sulfanyl GroupAlters solubility and cellular uptake
Acetamido Group PositionImpacts overall cytotoxic efficacy

This table summarizes how specific modifications can lead to variations in biological activity.

Case Studies

  • In Vitro Studies : A study focused on the synthesis and evaluation of several triazoloquinoxaline derivatives showed that modifications at the sulfur atom significantly affected the cytotoxicity against cancer cell lines . The most active compounds were those that maintained hydrophobic characteristics while optimizing hydrogen bonding capabilities.
  • Comparative Analysis : Another research highlighted that compounds with bulky substituents exhibited reduced cytotoxicity compared to those with smaller or more flexible groups. This suggests that steric hindrance may play a role in the efficacy of these compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamido)benzoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-amino-triazole derivatives with substituted benzaldehydes under reflux in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours) .
  • Step 2 : Thioether linkage formation via nucleophilic substitution using mercaptoacetic acid derivatives. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Optimization : Adjust molar ratios (1:1.2 for triazole:aldehyde) and use microwave-assisted synthesis to reduce time (30–60 minutes) .
    • Key Parameters :
ParameterOptimal Condition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
TemperatureReflux (~78°C)
Reaction Time4–6 hours (conventional)

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm regiochemistry of the triazoloquinoxaline core (e.g., ¹H NMR: δ 8.2–8.5 ppm for aromatic protons; ¹³C NMR: δ 160–165 ppm for carbonyl groups) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₂₁N₅O₃S: 452.1294; observed: 452.1296) .
  • HPLC Purity : Use C18 columns (ACN/water gradient, 0.1% formic acid) to achieve >95% purity .
    • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) to confirm stereochemistry .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinase targets (e.g., EGFR, VEGFR2) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial Activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
    • Cell Viability : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational chemistry aid in rationalizing structure-activity relationships (SAR) for this compound?

  • Methods :

  • Molecular Docking (AutoDock Vina) : Simulate binding to target proteins (e.g., quinoxaline-binding enzymes; ΔG < -8 kcal/mol suggests strong affinity) .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap < 4 eV indicates reactivity) .
    • Case Study : Docking of triazoloquinoxaline derivatives into the ATP-binding pocket of PI3Kγ revealed key hydrogen bonds with Lys833 and Asp841 .

Q. What strategies resolve contradictions between computational predictions and experimental bioassay results?

  • Troubleshooting :

  • Solubility Issues : Use co-solvents (DMSO/PEG-400) or prodrug modification (e.g., phosphate esters) .
  • Metabolic Instability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis) .
    • Data Validation :
Discrepancy SourceResolution Strategy
Off-target effectsSelectivity profiling (KinomeScan)
Impurity interferenceRe-purify via preparative HPLC

Q. How can regioselectivity challenges in triazoloquinoxaline synthesis be addressed?

  • Regiocontrol Methods :

  • Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO₂) at position 7 of quinoxaline to favor cyclization at position 4 .
  • Catalytic Systems : Use CuI/1,10-phenanthroline to promote [1,2,4]triazolo formation over [1,2,3] isomers .
    • Case Study : Substituents at the 1-propan-2-yl position reduced steric hindrance, improving yield from 45% to 72% .

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